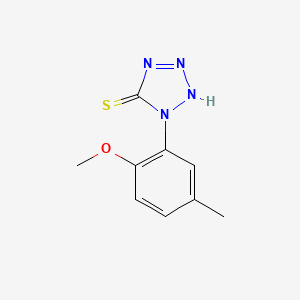

1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. It also has a thiol group (-SH), which is similar to an alcohol group but contains a sulfur atom instead of an oxygen atom. The compound also contains a phenyl ring, which is a six-membered ring of carbon atoms, with a methyl (-CH3) and a methoxy (-OCH3) group attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the tetrazole ring. The exact structure would depend on the specific locations of the methoxy and methyl groups on the phenyl ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the tetrazole ring, the thiol group, and the methoxy and methyl groups. The tetrazole ring is known to participate in various chemical reactions, often acting as a bioisostere for the carboxylate group . The thiol group could be involved in reactions such as the formation of disulfide bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiol and methoxy groups could affect its solubility in different solvents .Applications De Recherche Scientifique

Regioselective Hydroamination

1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol is utilized in regioselective hydroamination processes. A study by Savolainen et al. (2014) demonstrates the use of 1-phenyl-1H-tetrazole-5-thiol in a Markovnikov-selective formal hydroamination of styrenyl compounds, catalyzed by Ga(OTf)3. This process facilitates the formation of tetrazolothione moieties in an atom-economical manner, suggesting potential applications in organic synthesis and pharmaceutical compound development (Savolainen, Han, & Wu, 2014).

Molecular Structure and Crystallography

Research on the molecular and crystal structures of related compounds, such as the study by Askerov et al. (2019), provides insights into the structural aspects of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complexes. These studies are essential for understanding the compound's reactivity, stability, and potential for forming complexes with metals, which could be relevant for material science and coordination chemistry applications (Askerov et al., 2019).

Photodecomposition Studies

The photodecomposition behavior of tetrazole derivatives, including 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones, has been investigated, showing that these compounds can undergo clean photodecomposition to carbodiimides. This reaction, studied by Alawode, Robinson, & Rayat (2011), proceeds via a biradical and does not involve aryl halide radical anions. Such findings could have implications for the design of light-sensitive materials or the development of photolabile protecting groups in synthetic chemistry (Alawode, Robinson, & Rayat, 2011).

Antibacterial Activity

Studies on tetrazole derivatives have also explored their potential antibacterial activity. For example, Mekky & Thamir (2019) synthesized novel 1-phenyl-1H-tetrazole-5-thiol derivatives and evaluated their effectiveness against E. coli and Staphylococcus aureus. Some derivatives showed significant inhibition activity, suggesting the potential for developing new antibacterial agents based on the tetrazole scaffold (Mekky & Thamir, 2019).

Docking Studies and COX-2 Inhibition

Docking studies and crystal structure analyses of tetrazole derivatives, such as those conducted by Al-Hourani et al. (2015), have been used to understand the orientation and interaction of these molecules within the active site of the cyclooxygenase-2 (COX-2) enzyme. Comparing docking results with bioassay studies as COX-2 inhibitors provides valuable insights into designing more effective anti-inflammatory agents (Al-Hourani et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(2-methoxy-5-methylphenyl)-2H-tetrazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c1-6-3-4-8(14-2)7(5-6)13-9(15)10-11-12-13/h3-5H,1-2H3,(H,10,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPLVSZIYHAJGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C(=S)N=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2720281.png)

![N-(2,4-difluorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2720282.png)

![(E)-4-(Dimethylamino)-N-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl)methyl]but-2-enamide](/img/structure/B2720287.png)

![Ethyl 4-cyano-5-{[(dimethylamino)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/no-structure.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2720301.png)

![2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2720302.png)

![N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2720303.png)

![4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2720304.png)